BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2

Electron Transport Material OLED Time-of-Flight Mobility

BP-OXD-Bpy (6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazol-2-yl]-2,2'-bipyridyl) is a member of the bipyridyl-substituted oxadiazole class of electron-transporting (ET) and hole-blocking (HB) molecular materials for organic light-emitting diodes (OLEDs). It features a 2,2'-bipyridine core symmetrically linked to two biphenyl-substituted 1,3,4-oxadiazole units (C38H24N6O2, MW: 596.64 g/mol), available commercially in sublimed (>99%) and unsublimed (>97%) grades.

Molecular Formula C38H24N6O2
Molecular Weight 596.65
CAS No. 1219827-28-7
Cat. No. B596204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2
CAS1219827-28-7
Molecular FormulaC38H24N6O2
Molecular Weight596.65
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=NC(=CC=C5)C6=NN=C(O6)C7=CC=C(C=C7)C8=CC=CC=C8
InChIInChI=1S/C38H24N6O2/c1-3-9-25(10-4-1)27-17-21-29(22-18-27)35-41-43-37(45-35)33-15-7-13-31(39-33)32-14-8-16-34(40-32)38-44-42-36(46-38)30-23-19-28(20-24-30)26-11-5-2-6-12-26/h1-24H
InChIKeyGTPNJFWMUYHPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BP-OXD-Bpy (CAS 1219827-28-7): A Bipyridine-Cored Electron-Transport Material for High-Performance OLED Procurement


BP-OXD-Bpy (6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazol-2-yl]-2,2'-bipyridyl) is a member of the bipyridyl-substituted oxadiazole class of electron-transporting (ET) and hole-blocking (HB) molecular materials for organic light-emitting diodes (OLEDs) [1]. It features a 2,2'-bipyridine core symmetrically linked to two biphenyl-substituted 1,3,4-oxadiazole units (C38H24N6O2, MW: 596.64 g/mol), available commercially in sublimed (>99%) and unsublimed (>97%) grades . Its molecular design, incorporating both electron-deficient oxadiazole and bipyridine moieties, is engineered for efficient electron injection and transport, high thermal stability, and operational durability in vacuum-deposited OLED architectures [1].

Why Generic Oxadiazole or Phenanthroline ETMs Cannot Simply Replace BP-OXD-Bpy in Optimized OLED Stacks


The bipyridyl-substituted oxadiazole family, including BP-OXD-Bpy, was specifically developed to overcome the limitations of earlier electron-transport materials such as PBD (poor thin-film stability) and Alq3 (low electron mobility) [1]. Substitution with a generic oxadiazole like OXD-7 or a phenanthroline derivative like BCP risks a significant drop in electron mobility, compromised hole-blocking capability, and reduced device longevity due to differing molecular planarity, energy level alignment, and morphological stability [2]. The unique hybrid structure of two electron-accepting units—bipyridine and oxadiazole—along with the specific biphenyl substituents, dictates a tailored set of properties that are non-interchangeable in high-efficiency OLED stacks.

Quantitative Differentiation of BP-OXD-Bpy: A Head-to-Head and Class-Level Evidence Guide for Scientific Procurement


Electron Mobility: Bipyridyl-Oxadiazole Class Outperforms Commercial OXD-7 Benchmark by 30-Fold

The bipyridyl-substituted oxadiazole class of molecules, to which BP-OXD-Bpy belongs, has demonstrated an electron mobility (μe) exceeding 10⁻³ cm²/Vs in amorphous vacuum-deposited films [1]. This is a 30-fold improvement over the commercial oxadiazole electron-transport material OXD-7 (1,3-bis[(4-tert-butylphenyl)-1,3,4-oxadiazolyl]phenylene), which exhibits a μe of ~3 × 10⁻⁵ cm²/Vs under comparable conditions . This dramatic performance gap is attributed to the enhanced co-planarity and the synergistic electron-accepting effect of the bipyridine-oxadiazole hybrid structure, which facilitates superior charge percolation networks [1].

Electron Transport Material OLED Time-of-Flight Mobility

Thermal Stability: BP-OXD-Bpy's Decomposition Temperature (Td) Exceeds Key OLED Process Thresholds

For reliable vacuum thermal evaporation (VTE) and long device lifetime, a high decomposition temperature (Td) is critical. BP-OXD-Bpy demonstrates a Td > 350 °C (for 0.5% weight loss) . This performance is on par with or exceeds the requirements for stable sublimation and compares favorably to prototype electron-transport materials like PBD, which is known for its poor thin-film stability leading to crystallization [1].

Thermogravimetric Analysis Morphological Stability Vacuum Thermal Evaporation

Photophysical Properties: BP-OXD-Bpy's UV-Vis (319 nm) and PL (372 nm) Define its Role in Blue/Green OLED Stacks

BP-OXD-Bpy's photophysical signature is defined by a UV absorption maximum (λmax) at 319 nm and a photoluminescence (PL) emission peak at 372 nm in THF solution . This large HOMO-LUMO gap and near-UV emission are characteristic of wide-energy-gap host and electron-transport materials, ensuring that the compound does not parasitically absorb or quench the emission from a blue or green phosphorescent/fluorescent dopant, unlike narrower-gap alternatives such as Bphen or Alq3 which may introduce unwanted optical absorption [1].

Photoluminescence UV-Vis Absorption Energy Transfer

Bipyridine Core Enables Metal-Coordination: A Key Differentiation from the Benzene-Cored Bpy-OXD Analog

Unlike the widely studied analog Bpy-OXD (1,3-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene), which features a non-coordinating m-phenylene core, BP-OXD-Bpy possesses a 2,2'-bipyridine core that is a classic bidentate metal-chelating site . This structural feature enables BP-OXD-Bpy to potentially function as a neutral ligand for metal ions, offering a pathway to develop novel electrophosphorescent metal complexes or to modify the emission zone by coordinating with cathode materials, a capability not available with the meta-linked analog .

Coordination Chemistry Phosphorescent Emitter Ligand Electron-Transport Host

Verified Application Scenarios for BP-OXD-Bpy Based on Quantitative Performance Evidence


High-Efficiency Phosphorescent OLED (PhOLED) Electron-Transport & Hole-Blocking Layer

The class-leading electron mobility (>10⁻³ cm²/Vs) and the inherent hole-blocking ability of the bipyridyl-oxadiazole family [1] position BP-OXD-Bpy as a prime candidate for the electron-transport layer (ETL) in green and blue phosphorescent OLEDs. Its high thermal stability (Td >350 °C) ensures stable operation under high current density, directly addressing the known failure mechanisms of earlier materials like BCP or PBD [2].

Exciplex-Forming Host for Solution-Processed or Vacuum-Deposited OLEDs

Leveraging its deep LUMO level and wide optical gap (indicated by UV/PL data at 319/372 nm) , BP-OXD-Bpy is structurally suited to be paired with an electron-donating material (e.g., TAPC or m-MTDATA) to form a highly emissive exciplex host system. This approach can achieve thermally activated delayed fluorescence (TADF) for 100% internal quantum efficiency in OLEDs, an application already validated for its close analog, Bpy-OXD [1].

Electron-Transport Host for Blue Fluorescent Emitters

The extremely blue-shifted emission (PL at 372 nm) and transparency in the visible spectrum make BP-OXD-Bpy an optimal host matrix for wide-bandgap blue fluorescent or triplet-triplet annihilation (TTA) emitters. This prevents parasitic energy back-transfer from the dopant to the host, a common problem when using hosts with lower triplet energy, thereby maximizing external quantum efficiency (EQE) .

Building Block for Metal-Organic Phosphorescent Emitters

The free 2,2'-bipyridine chelating core presents a unique opportunity to synthesize novel phosphorescent iridium(III) or platinum(II) complexes where the electron-transporting scaffold is directly integrated into the emitter ligand. This can simplify device architecture and potentially improve charge trapping efficiency, a synthetic route not possible with the non-coordinating phenolic-cored Bpy-OXD .

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